4-(2-Oxopropoxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18859-30-8 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-(2-oxopropoxy)benzoic acid |
InChI |
InChI=1S/C10H10O4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
GCRJLCRIYWGVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 Oxopropoxy Benzoic Acid
Chemo- and Regioselective Synthesis Strategies
The synthesis of 4-(2-Oxopropoxy)benzoic acid requires precise control to ensure that chemical reactions occur at the desired positions, a concept known as chemo- and regioselectivity. For this molecule, the primary challenge is the selective formation of the ether bond at the hydroxyl group of the 4-hydroxybenzoic acid precursor without interfering with the carboxylic acid group.
Etherification Approaches to the Propoxy Moiety
The most direct and widely used method for constructing the ether linkage in this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The synthesis involves the deprotonation of a phenol, in this case, 4-hydroxybenzoic acid, to form a more nucleophilic phenoxide ion. This is typically achieved using a base. The resulting phenoxide then attacks an alkyl halide, such as chloroacetone (B47974) or bromoacetone, to form the desired ether. francis-press.com
The choice of base and solvent is critical for the reaction's success. Strong bases like sodium hydride (NaH) or potassium hydride (KH) can be used, but milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and more practical, especially given the presence of the acidic carboxylic acid group. researchgate.netgordon.edu The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 reaction. francis-press.comorgchemres.org
A key aspect of selectivity in this step is that the phenoxide is a softer nucleophile than the carboxylate, and the reaction conditions are optimized for O-alkylation at the phenolic oxygen. The general reaction is as follows:
Deprotonation: 4-hydroxybenzoic acid reacts with a base (e.g., K₂CO₃) to form potassium 4-carboxyphenoxide.
Nucleophilic Attack: The phenoxide oxygen attacks the carbon atom bearing the halogen in chloroacetone, displacing the chloride ion to form the C-O ether bond.
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Phenolic Acids
| Phenolic Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Hydroxybenzoic acid | Benzyl (B1604629) chloride | Surfactant/NaOH | Water | Ambient | High |
| 4-Methylphenol (p-cresol) | Chloroacetic acid | NaOH | Water | 90-100 | Not specified |
| Paracetamol | Bromoalkanes | K₂CO₃ | Acetone | Reflux | 49-86 |
| o-Nitrophenol | Diethylene glycol ditosylate | K₂CO₃ | DMF | 90 (Microwave) | 84 |
This table presents data from analogous reactions to illustrate typical conditions. Yields are highly dependent on the specific substrates and conditions. researchgate.netgordon.eduorgchemres.orgresearchgate.net
Functionalization of the Benzoic Acid Core
While the primary synthesis focuses on forming the ether linkage, the benzoic acid core of this compound contains two main sites for further functionalization: the carboxylic acid group and the aromatic ring.
The carboxylic acid group is the most reactive site for further derivatization. Standard organic transformations can be applied, assuming the ketone in the propoxy chain is suitably protected if necessary. These reactions include:
Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using activating agents. rsc.org
Amidation: Reaction with an amine, often activated by coupling agents, yields the corresponding amide.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The aromatic ring can undergo electrophilic aromatic substitution. The existing alkoxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The outcome of such a reaction would depend on the specific reagents and conditions. However, these transformations are generally considered secondary modifications after the core structure of this compound has been synthesized.
Catalytic Approaches in this compound Synthesis
Catalysis offers advanced routes for forming the crucial C-O ether bond, often providing higher efficiency, milder reaction conditions, and improved selectivity compared to traditional stoichiometric methods.
Transition Metal-Catalyzed Methods for C-O Bond Formation
Transition metal catalysis provides powerful alternatives to the classical Williamson ether synthesis for forming C-O bonds.
Palladium-Catalyzed Etherification: Palladium complexes can catalyze the coupling of phenols with various partners. For instance, palladium-catalyzed allylic etherification of phenols has been established, which could be a potential route if a suitable allylic precursor is used, followed by modification to introduce the ketone. frontiersin.org More directly, palladium catalysts can be used in cross-coupling reactions to form aryl ethers, though this is more common for coupling aryl halides with alcohols. nih.govrsc.org
Copper-Catalyzed Etherification (Ullmann Condensation): The Ullmann condensation is a classic method for synthesizing diaryl ethers by reacting an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org Modern variations of this reaction, often called Chan-Lam coupling, can couple arylboronic acids with phenols under milder conditions using a copper catalyst like copper(II) acetate. semanticscholar.org This could be adapted to synthesize the target molecule by coupling 4-hydroxybenzoic acid with a suitable boronic acid derivative.
Table 2: Examples of Transition Metal Catalysts for Aryl Ether Synthesis
| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type |
|---|---|---|---|
| PdCl₂(dppf) | Phenols | Vinyl ethylene carbonate | Allylic Etherification |
| Copper(II) acetate | Glycosides | Arylboronic acids | O-Arylation (Chan-Lam) |
| Palladium(II) acetate | Benzoic acids | Alkyl halides | C-H Alkylation |
This table illustrates catalyst systems used in the formation of C-O or related bonds, which could be conceptually applied to the synthesis of the target compound. frontiersin.orgnih.govsemanticscholar.org
Organocatalytic Routes for Selectivity Enhancement
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative that can enhance selectivity and reaction rates.
Phase-Transfer Catalysis (PTC): In the context of the Williamson ether synthesis, phase-transfer catalysts are highly effective. The reaction often involves a solid salt of the phenoxide (or an aqueous solution) and an organic alkyl halide, creating a multiphase system. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the solid/aqueous phase into the organic phase where it can react with the alkyl halide. rsc.orgnih.gov This technique increases the reaction rate, allows for milder conditions (lower temperatures), and can improve yields by facilitating the reaction between otherwise immiscible reactants. dntb.gov.ua Bifunctional phase-transfer catalysts that also contain a hydrogen-bond donor group (like a urea (B33335) or thiourea moiety) have been developed to further activate the substrates. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, lowering energy consumption, and using less hazardous materials. alfa-chemistry.com
Microwave-Assisted Synthesis: A significant green improvement on the Williamson ether synthesis is the use of microwave irradiation. benthamdirect.com Microwaves can dramatically reduce reaction times from hours to minutes, which lowers energy consumption. researchgate.netorgchemres.org Reactions can often be performed under solvent-free conditions or in greener solvents, further reducing environmental impact. researchgate.netsemanticscholar.org For example, the reaction of phenols with alkyl halides can be efficiently conducted on a solid support like potassium carbonate under microwave irradiation without any solvent. orgchemres.org
Use of Greener Solvents: Traditional syntheses often use volatile and potentially toxic organic solvents like DMF or acetone. Green approaches focus on replacing these with more benign alternatives. Water is an ideal green solvent, and its use in ether synthesis has been demonstrated, often facilitated by surfactants or phase-transfer catalysts that help overcome the immiscibility of the organic reactants. researchgate.netresearchgate.net
Catalytic Approaches: As discussed in section 2.2, using catalysts (both transition metal and organocatalysts) is inherently a green principle. Catalysts are used in small amounts and can be recycled, reducing the stoichiometric waste generated in many classical reactions. A catalytic version of the Williamson ether synthesis has been developed that uses weak alkylating agents like esters or alcohols at high temperatures, avoiding the production of large quantities of salt byproduct. acs.org
Table 3: Comparison of Conventional vs. Green Synthesis Methods for Ethers
| Method | Conditions | Solvent | Time | Key Advantage |
|---|---|---|---|---|
| Conventional Williamson | Reflux/Heating | DMF, Acetone | Hours | Well-established |
| Microwave-Assisted | Microwave (e.g., 300W) | Often solvent-free or minimal | Minutes | Drastically reduced reaction time and energy use |
| Ultrasound-Assisted | Sonication | Water | Hours | Avoids organic solvents and PTC |
| Surfactant in Water | Ambient Temperature | Water | Hours | Avoids organic solvents, mild conditions |
This table compares different approaches to ether synthesis based on principles of green chemistry. researchgate.netbenthamdirect.comresearchgate.net
Solvent-Free Reaction Methodologies
In recent years, there has been a significant push towards developing solvent-free reaction conditions to minimize the environmental impact of chemical syntheses. One of the most promising approaches for the synthesis of ethers, such as this compound, is the use of microwave-assisted organic synthesis (MAOS).
Microwave irradiation can facilitate the rapid heating of reactants, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. For the synthesis of this compound, a plausible solvent-free approach would involve the reaction of 4-hydroxybenzoic acid with chloroacetone under microwave irradiation. This reaction would likely be carried out in the presence of a solid base, such as potassium carbonate, which would also act as a microwave absorber. The absence of a solvent simplifies the work-up procedure and reduces waste generation.
Another potential solvent-free methodology is mechanochemistry, specifically ball milling. This technique involves the use of mechanical force to induce chemical reactions between solid reactants. In a ball mill, the reactants are ground together with milling balls, leading to intimate mixing and the generation of localized high pressures and temperatures that can drive the reaction forward. The synthesis of this compound via ball milling would involve grinding 4-hydroxybenzoic acid, chloroacetone, and a solid base. This method avoids the use of bulk solvents and can lead to the formation of the desired product in a solid, easily purifiable form.
Atom Economy and Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The Williamson ether synthesis is a common method for preparing ethers and can be applied to the synthesis of this compound from 4-hydroxybenzoic acid and chloroacetone in the presence of a base.
The balanced chemical equation for this reaction using sodium hydroxide as the base is:
C₇H₆O₃ + C₃H₅ClO + NaOH → C₁₀H₁₀O₄ + NaCl + H₂O
The atom economy for this reaction can be calculated as follows:
Molecular weight of this compound (C₁₀H₁₀O₄): 194.18 g/mol
Molecular weight of 4-hydroxybenzoic acid (C₇H₆O₃): 138.12 g/mol
Molecular weight of chloroacetone (C₃H₅ClO): 92.53 g/mol
Molecular weight of sodium hydroxide (NaOH): 40.00 g/mol
Total mass of reactants = 138.12 + 92.53 + 40.00 = 270.65 g/mol
Atom Economy = (Molecular weight of desired product / Total molecular weight of reactants) x 100%
Atom Economy = (194.18 / 270.65) x 100% ≈ 71.75%
Optimization of Reaction Conditions and Yields for Preparative Scale Academic Research
For preparative scale synthesis in an academic research setting, the optimization of reaction conditions is crucial to maximize the yield and purity of this compound. Key parameters that can be systematically varied include the choice of base, solvent (if used), temperature, and reaction time.
A hypothetical optimization study for the synthesis of this compound from 4-hydroxybenzoic acid and chloroacetone could involve the following investigations, with the results summarized in a data table.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | Reflux | 12 | 75 |
| 2 | NaH | THF | 60 | 8 | 85 |
| 3 | Cs₂CO₃ | DMF | 80 | 6 | 92 |
| 4 | K₂CO₃ | None (MW) | 100 | 0.5 | 88 |
From this hypothetical data, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours (Entry 3) provides the highest yield in a conventional heating setup. The microwave-assisted solvent-free approach (Entry 4) also shows a very good yield in a significantly shorter reaction time, highlighting its potential for efficient preparative scale synthesis. Further optimization could involve screening different phase-transfer catalysts to potentially improve yields and reduce reaction times in biphasic systems.
Mechanistic Organic Chemistry of 4 2 Oxopropoxy Benzoic Acid Transformations
Reactivity and Mechanistic Pathways of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of organic synthesis, known for its ability to be converted into a wide array of derivatives.
Esterification Mechanisms and Kinetic Studies
The conversion of carboxylic acids to esters, known as Fischer esterification, is a classic acid-catalyzed reaction. masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A subsequent nucleophilic attack by an alcohol molecule forms a tetrahedral intermediate. masterorganicchemistry.comchemguide.co.uk Following a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. chemguide.co.uk
This reaction is reversible, and the equilibrium can be shifted toward the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Kinetic studies on the esterification of benzoic acid with various alcohols have been conducted, generally showing the reaction to be first order with respect to the benzoic acid. researchgate.netdnu.dp.ua For instance, the esterification of benzoic acid with 1-butyl alcohol has been studied, and kinetic parameters such as activation energies for the forward and reverse reactions have been calculated. researchgate.netdnu.dp.ua However, specific kinetic data for the esterification of 4-(2-Oxopropoxy)benzoic acid is not documented.
Interactive Table: General Kinetic Parameters for Benzoic Acid Esterification
| Reactants | Catalyst | Temperature (K) | Forward Activation Energy (kJ/mol) | Reverse Activation Energy (kJ/mol) |
| Benzoic acid, 1-Butyl alcohol | p-Toluenesulfonic acid | 365.2–389.4 | 58.40 researchgate.netdnu.dp.ua | 57.70 researchgate.netdnu.dp.ua |
Note: This data is for benzoic acid, not this compound, and serves as a general reference.
Amide Bond Formation Pathways and Stereoelectronic Effects
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in chemistry and biology. nih.gov Direct reaction requires high temperatures, so various coupling agents or activation strategies are typically employed. researchgate.net One common method involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. libretexts.org
Alternatively, catalytic methods for direct amidation are of significant interest. researchgate.net For example, boronic acids have been shown to catalyze the direct dehydrative condensation of carboxylic acids and amines. rsc.org The proposed mechanism involves the formation of an (acyloxy)boron intermediate, which is more susceptible to nucleophilic attack by the amine. rsc.org
Ketone Group Reactivity and Derivatization Mechanisms
The ketone functional group in this compound offers another avenue for chemical modification.
Nucleophilic Addition Reactions and Their Stereochemistry
The carbonyl carbon of a ketone is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This nucleophilic addition reaction leads to the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org The reactivity of ketones is generally lower than that of aldehydes due to steric hindrance and the electron-donating effect of the two alkyl groups attached to the carbonyl carbon. libretexts.org
When the ketone is unsymmetrical, as is the case with the propoxy chain in this compound, nucleophilic addition creates a new chiral center. The stereochemical outcome of such a reaction depends on the direction of the nucleophilic attack on the planar carbonyl group. libretexts.org In the absence of a chiral influence, a racemic mixture of enantiomers is typically formed. libretexts.org However, specific stereochemical studies on nucleophilic additions to this compound are not available.
Condensation Pathways and Carbon-Carbon Bond Formation
Ketones with α-hydrogens can undergo base- or acid-catalyzed condensation reactions, such as the aldol (B89426) condensation, to form new carbon-carbon bonds. msu.edulibretexts.org In a base-catalyzed aldol reaction, a strong base removes an α-hydrogen to form a nucleophilic enolate ion. libretexts.org This enolate then attacks the electrophilic carbonyl carbon of another ketone molecule, leading to a β-hydroxy ketone after protonation. libretexts.org This product can subsequently undergo dehydration to form an α,β-unsaturated ketone. libretexts.org
Mixed aldol condensations, where the ketone reacts with a different carbonyl compound (like an aldehyde without α-hydrogens), are also possible and are known as Claisen-Schmidt reactions. msu.edulibretexts.org These reactions are synthetically useful for creating larger, more complex molecules. The ketone in this compound has α-hydrogens on both the methyl and methylene (B1212753) sides, potentially leading to a mixture of products in self-condensation reactions. The specific pathways and product distributions for this compound have not been reported.
Alpha-Functionalization Mechanisms of the Ketone
The α-carbon atoms adjacent to the ketone carbonyl are activated and can be functionalized through various reactions. One common transformation is α-halogenation, which can occur under either acidic or basic conditions. libretexts.orglibretexts.org In an acid-catalyzed mechanism, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks the halogen. libretexts.org This reaction is often the first step in synthesizing α,β-unsaturated ketones. libretexts.org
Another important α-functionalization is alkylation, which typically proceeds through an enolate intermediate. chemistrysteps.comjove.com The enolate, formed by deprotonating the α-carbon with a strong base, acts as a nucleophile and displaces a leaving group on an alkyl halide in an SN2 reaction. chemistrysteps.com For unsymmetrical ketones, the choice of base and reaction conditions can influence which α-carbon is deprotonated, leading to either the kinetic or thermodynamic enolate and, consequently, different alkylated products. chemistrysteps.com The application of these general principles to the specific case of this compound would require experimental investigation to determine the regioselectivity and efficiency of such transformations.
Ether Linkage Formation and Cleavage Mechanisms
The ether linkage is a central feature of this compound, and understanding its formation and cleavage is key to manipulating this compound.
The most common method for forming the ether bond in this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis would typically proceed by reacting the sodium or potassium salt of 4-hydroxybenzoic acid with chloroacetone (B47974) or a related 3-halopropan-2-one.
The mechanism is a classic SN2 reaction. The phenoxide ion, generated by deprotonating the hydroxyl group of 4-hydroxybenzoic acid with a suitable base (e.g., potassium carbonate), acts as the nucleophile. This phenoxide then attacks the electrophilic carbon atom bearing the halogen in chloroacetone, displacing the halide and forming the ether linkage. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide. A convenient method for the synthesis of ethers by the reaction of 4-hydroxybenzoic acid and benzyl (B1604629) chloride using a surfactant as a catalyst has also been developed. francis-press.com
The cleavage of the ether linkage in this compound can be achieved under acidic conditions. masterorganicchemistry.com The mechanism of this cleavage depends on the nature of the groups attached to the ether oxygen. masterorganicchemistry.com For this compound, the ether is bonded to an sp²-hybridized aromatic carbon and a secondary alkyl carbon.
Acid-catalyzed cleavage is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, the C-O bond can be broken through either an SN1 or SN2 mechanism. masterorganicchemistry.com Given that a relatively stable secondary carbocation could be formed on the oxopropyl chain, an SN1 pathway is plausible under forcing conditions. However, an SN2 pathway, involving the attack of a nucleophile (e.g., a halide ion from the acid used) at the less hindered carbon of the protonated ether, is also possible. The products of this cleavage would be 4-hydroxybenzoic acid and a derivative of propan-2-one.
Aromatic Ring Functionalization Strategies and Mechanistic Insights
The benzene (B151609) ring of this compound is amenable to functionalization through various strategies, primarily electrophilic aromatic substitution and directed ortho metalation.
Electrophilic Aromatic Substitution Pathways on the Benzoic Acid Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new functional groups onto the benzene ring. masterorganicchemistry.com The regioselectivity of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org In this compound, we have two substituents to consider: the carboxylic acid group (-COOH) and the 2-oxopropoxy group (-OCH₂C(O)CH₃).
The carboxylic acid group is a deactivating, meta-directing group. mdpi.com This is due to its electron-withdrawing nature, both through inductive effects and resonance, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. libretexts.org The resonance effect of the carboxyl group withdraws electron density primarily from the ortho and para positions, thus directing incoming electrophiles to the meta position.
The 2-oxopropoxy group is an activating, ortho, para-directing group. The ether oxygen has lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and activating the ring towards electrophilic attack. However, the presence of the electron-withdrawing ketone group on the alkoxy chain will inductively pull electron density away from the ether oxygen, somewhat attenuating its activating effect compared to a simple alkoxy group.
| Substituent Group | Electronic Effect | Directing Influence |
| -COOH | Electron-withdrawing (deactivating) | meta-directing |
| -OCH₂C(O)CH₃ | Electron-donating (activating) | ortho, para-directing |
Directed Ortho Metalation (DoM) Studies and Regioselectivity
Directed Ortho Metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org
For this compound, both the carboxylic acid and the ether oxygen of the 2-oxopropoxy group could potentially act as DMGs. The carboxylate group is known to be a powerful DMG. researchgate.net Studies on unprotected benzoic acids have shown that treatment with a strong base like s-butyllithium in the presence of TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate group. researchgate.net
The ether oxygen in the 2-oxopropoxy group can also act as a DMG. Furthermore, the ketone carbonyl group within the side chain could also participate in chelation with the lithium reagent, potentially influencing the regioselectivity. In such a scenario, lithiation would be directed to the position ortho to the 2-oxopropoxy group.
The competition between the carboxylate and the ether group as the primary DMG would determine the site of metalation. The relative directing ability of these groups is crucial. In cases with competing DMGs, the stronger directing group will control the regioselectivity. Given the strong directing ability of the carboxylate group, it is likely that metalation would occur preferentially at the 3-position, ortho to the carboxylic acid. However, the potential for chelation involving the ether and ketone oxygens could lead to a mixture of products or a reversal of regioselectivity under specific reaction conditions.
| Potential Directing Group | Predicted Site of Metalation | Rationale |
| Carboxylic Acid (-COOH) | Position 3 | Strong directing effect of the carboxylate group. researchgate.net |
| 2-Oxopropoxy Group (-OCH₂C(O)CH₃) | Position 3 | Coordination of the ether and/or ketone oxygen to the lithium reagent. |
Derivatization Strategies and Synthesis of Analogues of 4 2 Oxopropoxy Benzoic Acid
Synthesis of Carboxylic Acid Derivatives
The carboxylic acid group is a primary site for derivatization, enabling the formation of various functional groups with distinct chemical properties.
Esters are commonly synthesized from carboxylic acids through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. orgsyn.org For instance, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid has been converted to its corresponding acid chloride and then reacted with various alcohols and phenols to produce a series of esters. researchgate.net
Thioesters can be prepared by reacting the corresponding acid chloride with a thiol.
Anhydrides are typically formed by the dehydration of two carboxylic acid molecules, often facilitated by a dehydrating agent. Mixed anhydrides can also be synthesized. researchgate.net
A study on the synthesis of benzamides from benzoic acids utilized K₂HPO₄ as a catalyst for the reaction with aryl isothiocyanates, showcasing another route for derivatization.
| Derivative Type | General Reaction | Reagents |
|---|---|---|
| Esters | R-COOH + R'-OH → R-COOR' + H₂O | Acid catalyst (e.g., H₂SO₄), or conversion to acyl chloride (SOCl₂, oxalyl chloride) followed by alcohol |
| Thioesters | R-COCl + R'-SH → R-COSR' + HCl | Thiol (R'-SH) and acyl chloride |
| Anhydrides | 2 R-COOH → (R-CO)₂O + H₂O | Dehydrating agent |
Amides are among the most important derivatives of carboxylic acids and are typically synthesized by reacting a carboxylic acid derivative with an amine. libretexts.org The direct reaction of a carboxylic acid with an amine is generally not feasible without heat or activation. libretexts.org Common methods involve the use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or converting the carboxylic acid to a more reactive intermediate such as an acid chloride or an ester. libretexts.orgnih.gov For example, a greener, solvent-free method for amide synthesis from carboxylic acids and urea (B33335) using boric acid as a catalyst has been reported. researchgate.net
Hydrazides are formed by the reaction of esters or acid chlorides with hydrazine (B178648). These compounds are valuable intermediates in the synthesis of various heterocyclic compounds.
Related Heterocycles can be synthesized from these derivatives. For example, quinazolinone derivatives have been prepared from anthranilic acid, which involves the formation of an amide bond followed by cyclization. researchgate.net
| Derivative Type | General Reaction | Key Reagents/Methods |
|---|---|---|
| Amides | R-COX + R'₂NH → R-CONR'₂ + HX (X = Cl, OR'', etc.) | Amines, Coupling agents (DMT/NMM/TsO⁻), Acid chlorides, Esters, Boric acid/urea researchgate.netlibretexts.orgnih.gov |
| Hydrazides | R-COOR' + N₂H₄ → R-CONHNH₂ + R'OH | Hydrazine, Esters or Acid chlorides |
| Heterocycles (e.g., Quinazolinones) | Multi-step synthesis involving amide formation and cyclization | Anthranilic acid, Acetic anhydride, p-aminobenzoic acid researchgate.net |
Ketone Group Modifications and Functional Group Interconversions
The ketone group in 4-(2-Oxopropoxy)benzoic acid offers another site for a variety of chemical modifications, leading to a diverse array of analogues.
Oximes are formed by the reaction of the ketone with hydroxylamine. The Beckmann rearrangement of oximes can be a route to amide synthesis. libretexts.org
Hydrazones are synthesized by reacting the ketone with hydrazine or its derivatives (e.g., substituted hydrazines). These are important intermediates, for instance, in the Wolff-Kishner reduction.
Enamines are formed from the reaction of the ketone with a secondary amine. Acetoacetate groups, which are β-keto esters, readily react with amines to form enamines. nih.gov
The ketone group can be reduced to a secondary alcohol using various reducing agents. A documented synthesis of 4-(2-oxopropyl)benzoic acid involves the oxidation of the corresponding secondary alcohol, 4-(2-hydroxypropyl)benzoic acid methyl ester, using pyridinium (B92312) chlorochromate (PCC). This indicates that the reverse reaction, the reduction of the ketone, is a feasible transformation. Subsequent derivatization of the resulting alcohol could include esterification or etherification.
The Wittig reaction and its modifications are powerful methods for converting ketones into alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, utilizes phosphonate (B1237965) carbanions and typically yields (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This reaction is advantageous because the dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the synthesis of (Z)-olefins. youtube.com These reactions provide a route to introduce carbon-carbon double bonds, significantly expanding the structural diversity of the analogues that can be synthesized from this compound.
| Modification | General Reaction | Key Reagents |
|---|---|---|
| Oxime Formation | R₂C=O + NH₂OH → R₂C=NOH + H₂O | Hydroxylamine |
| Hydrazone Formation | R₂C=O + H₂NNHR' → R₂C=NNHR' + H₂O | Hydrazine or substituted hydrazines |
| Enamine Formation | R₂C=O + R'₂NH → R₂C=NR'₂ (after dehydration) | Secondary amine |
| Reduction to Alcohol | R₂C=O + [H] → R₂CH(OH) | Reducing agents (e.g., NaBH₄, LiAlH₄) |
| Wittig/HWE Olefination | R₂C=O + Ph₃P=CHR' or (R'O)₂P(O)CH₂R'' → R₂C=CHR' or R₂C=CHR'' | Phosphorus ylides or phosphonate carbanions |
Ether Linkage Modifications and Ring System Incorporations
The structural framework of this compound offers multiple sites for chemical modification. One key area of derivatization involves the alteration of the ether linkage and the incorporation of various ring systems. These modifications can significantly impact the molecule's physical, chemical, and biological properties.
A common strategy for modifying the ether linkage is to vary the length and branching of the alkyl chain. For instance, analogues can be synthesized by reacting 4-hydroxybenzoic acid with different α-haloketones. This approach allows for the introduction of longer or more complex side chains, which can influence the molecule's lipophilicity and steric profile.
Furthermore, the core structure of this compound is amenable to the incorporation of heterocyclic ring systems. Such modifications can lead to the development of compounds with novel functionalities. For example, the reaction of 4-acetylbenzoic acid with diethyl oxalate (B1200264) in the presence of a base like sodium methoxide (B1231860) can yield intermediates that, upon reaction with reagents like ethylenediamine, can form piperazinone-containing analogues. mdpi.com One study detailed the synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, showcasing a strategy to introduce a heterocyclic moiety. mdpi.com
Another approach involves the construction of oxadiazole rings. Benzoic acid derivatives can be converted into 1,2,4-oxadiazoles, which are of significant interest in medicinal chemistry. researchgate.net This can be achieved through the reaction of the corresponding acid with an amidoxime, or via catalytic oxidation of a tolyl-substituted oxadiazole to the corresponding benzoic acid. researchgate.net
The following table summarizes some examples of ether linkage modifications and ring system incorporations based on related benzoic acid derivatives.
| Starting Material | Reagent(s) | Modification Type | Resulting Analogue Structure (Example) | Reference |
| 4-Hydroxybenzoic acid | Phenacyl bromide, K₂CO₃ | Ether Linkage Modification | 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | preprints.org |
| 4-Acetylbenzonitrile | Diethyl oxalate, NaOMe; then Ethylenediamine | Ring System Incorporation | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzonitrile | mdpi.com |
| 5-R-3-tolyl-1,2,4-oxadiazole | Air, Co(OAc)₂ (catalyst) | Ring System Incorporation | 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acid | researchgate.net |
Aromatic Ring Substitutions and Annulations
The benzoic acid ring of this compound is a prime target for substitution and annulation reactions to generate a wide range of analogues. The directing effects of the existing substituents—the carboxylic acid and the 2-oxopropoxy group—play a crucial role in determining the outcome of these reactions. The carboxylic acid group is a deactivating meta-director, while the ether-containing side chain is an activating ortho, para-director. The interplay of these electronic effects will govern the regioselectivity of electrophilic aromatic substitution reactions.
Recent advances in C-H activation have provided powerful tools for the functionalization of aromatic rings. For example, Rh(III)-catalyzed ortho-C-H olefination of benzoic acid derivatives has been reported, offering a direct method to introduce vinyl groups onto the aromatic ring. nih.gov Such a strategy could be applied to this compound to generate novel derivatives.
Annulation reactions, which involve the formation of a new ring fused to the existing aromatic ring, represent another important derivatization strategy. These reactions can lead to the synthesis of complex polycyclic structures. For instance, the synthesis of benzosuberene analogues, which are fused aryl-alkyl ring systems, often involves an intramolecular cyclization step. nih.gov A typical sequence might involve a Wittig olefination to introduce a side chain, followed by a Friedel-Crafts-type cyclization to form the seven-membered ring. nih.gov
The table below provides examples of aromatic ring substitutions and annulations on related benzoic acid scaffolds.
| Starting Material (Analogue) | Reagent(s)/Reaction Type | Modification Type | Resulting Analogue Structure (Example) | Reference |
| 1-Naphthoic acid | Ethyl acrylate, [RhCp*Cl₂]₂ (catalyst) | C-H Olefination | Ortho-vinylated naphthoic acid derivative | nih.gov |
| Substituted (Z)/(E)-5-arylpent-4-enoic acid | Eaton's reagent | Annulation (Intramolecular Cyclization) | Benzosuberone derivative | nih.gov |
| Bicyclic Thiazolo 2-Pyridone | Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) | [4+2] Cycloaddition | Fused bridged isoquinolone | nih.gov |
Stereoselective Synthesis of Chiral Analogues and Diastereomeric Resolution
The ketone functionality within the 2-oxopropoxy side chain of this compound presents an opportunity for the introduction of a chiral center. Stereoselective reduction of the ketone to a secondary alcohol would yield chiral analogues, (R)- and (S)-4-(2-hydroxypropoxy)benzoic acid. While the reduction of the related 4-(2-oxopropyl)benzoic acid to the racemic alcohol has been reported, achieving this transformation stereoselectively would require the use of chiral reducing agents or biocatalysts. researchgate.net
For racemic mixtures of chiral analogues, diastereomeric resolution is a common and effective method for separating the enantiomers. This technique involves reacting the racemic acid with a chiral resolving agent to form a mixture of diastereomeric salts, which can then be separated by physical methods such as crystallization due to their different physical properties. For instance, the partial resolution of racemic trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids has been successfully achieved using (R)- or (S)-1-phenylethylamine as the resolving agent. nih.govresearchgate.net Another example is the resolution of 1,4-benzoxathian-2- and 3-carboxylic acids through the formation of diastereomeric amides with (S)-1-phenylethylamine. unimi.it
The development of stereoselective synthetic routes is also a key focus. For example, stereoselective synthesis of various heterocyclic and carbocyclic compounds has been achieved through methods like chiral phosphoric acid catalysis. chim.it While not directly applied to this compound, these methodologies could be adapted for the asymmetric synthesis of its derivatives.
The following table summarizes approaches for obtaining chiral analogues of benzoic acid derivatives.
| Compound Type | Method | Chiral Agent/Catalyst | Outcome | Reference |
| Racemic trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids | Diastereomeric Salt Formation | (R)- or (S)-1-phenylethylamine | Partial resolution of enantiomers | nih.govresearchgate.net |
| Racemic 1,4-benzoxathian-2- and 3-carboxylic acids | Diastereomeric Amide Formation | (S)-1-phenylethylamine | Separation of enantiomers | unimi.it |
| Racemic phosphine oxides | Coordination Mediated Optical Resolution | Calcium salt of (-)-O,O'-dibenzoyl-(2R,3R)-tartaric acid | Enantiomeric separation | mdpi.com |
4 2 Oxopropoxy Benzoic Acid As a Precursor and Building Block in Complex Molecule Synthesis
Role in the Synthesis of Heterocyclic Compounds
The unique arrangement of functional groups in 4-(2-Oxopropoxy)benzoic acid allows for its participation in a variety of cyclization reactions to form diverse heterocyclic compounds. The presence of a ketone, an ether linkage, and a carboxylic acid on a central benzene (B151609) ring provides multiple points of reactivity that can be strategically exploited.
For instance, the ketone functionality can readily undergo condensation reactions with dinucleophiles to form a range of heterocyclic rings. One notable application is in the Hantzsch pyridine synthesis , a classic multi-component reaction. In this reaction, an aldehyde, a β-ketoester, and a nitrogen donor condense to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. mdpi.comnih.govnih.gov While direct examples utilizing this compound are not extensively documented, its structural motifs are amenable to this type of transformation, where the ketone could serve as the β-keto component. The general mechanism for the Hantzsch synthesis involves the initial formation of an enamine from the β-ketoester and the nitrogen donor, and a Knoevenagel condensation product from the aldehyde and the β-ketoester. These two intermediates then combine to form the dihydropyridine ring. nih.gov
The reactivity of the ketone also allows for the synthesis of other heterocyclic systems. For example, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine could produce isoxazoles. Furthermore, the carboxylic acid group can be converted to an ester or an amide, which can then participate in intramolecular cyclization reactions with a suitably positioned nucleophile, potentially introduced via the oxopropoxy side chain.
Applications in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, minimizing waste and simplifying purification processes. researchgate.netnih.gov The structural features of this compound make it a promising candidate for the design of novel MCRs.
The presence of both an electrophilic ketone and a nucleophilic (or potentially activated) carboxylic acid group allows for sequential reactions within a single pot. For example, in a modified Ugi or Passerini-type reaction, the carboxylic acid could provide one of the components, while the ketone could be involved in a subsequent intramolecular cyclization. Microwave-assisted MCRs have emerged as a powerful tool for the rapid synthesis of heterocyclic libraries, and the polarity of molecules like this compound makes them suitable for such techniques. researchgate.net
The Hantzsch pyridine synthesis, as mentioned earlier, is a prime example of an MCR where a molecule with the functionalities of this compound could be employed. mdpi.comnih.govnih.gov The efficiency and atom economy of MCRs make them highly attractive in modern organic synthesis, and the development of new reactions utilizing versatile building blocks like this compound is an active area of research.
Intermediate for Macrocyclic Structures and Cryptands
Macrocycles and cryptands are large, cyclic molecules with unique host-guest binding properties, making them important in areas such as sensing, catalysis, and drug delivery. The synthesis of these complex structures often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.
This compound can serve as a valuable difunctional intermediate in the synthesis of such macrostructures. The carboxylic acid can be activated and reacted with a long-chain diol or diamine to form a macrocyclic ester or amide. The ketone functionality can then be used for further modification or to introduce another point of connection in the macrocycle.
Cryptands are three-dimensional, bicyclic or polycyclic molecules that can encapsulate ions or small molecules with high selectivity. mdpi.comwikipedia.org The synthesis of cryptands typically involves the stepwise construction of macrocyclic precursors followed by a final bridging reaction. wikipedia.org A derivative of this compound, where the carboxylic acid is part of a larger macrocyclic framework, could potentially undergo an intramolecular reaction involving the ketone to form a cryptand-like structure. The rigid benzoic acid core would impart a degree of pre-organization to the macrocyclic precursor, facilitating the final cyclization step.
Contribution to the Synthesis of Architecturally Complex Organic Scaffolds
The term "architecturally complex organic scaffolds" refers to molecules with intricate three-dimensional structures, often found in natural products. researchgate.net The synthesis of such molecules is a significant challenge in organic chemistry and often requires the development of novel synthetic strategies.
Building blocks that offer a combination of rigidity and reactive functionality are highly sought after for the construction of these complex scaffolds. This compound, with its rigid aromatic core and orthogonally reactive functional groups, can be envisioned as a key component in the assembly of such structures. The para-substitution pattern of the benzoic acid provides a linear and rigid element, while the flexible oxopropoxy chain allows for the introduction of various substituents and further chemical transformations.
For example, the carboxylic acid could be used as an anchor point to attach the molecule to a solid support for combinatorial synthesis. The ketone could then be elaborated into more complex functionalities through reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions. This would allow for the rapid generation of a library of diverse and complex molecules based on the this compound scaffold.
Design Principle in Medicinal Chemistry Lead Generation
In the realm of medicinal chemistry, the design of novel drug candidates often begins with the identification of a "lead" compound that exhibits a desired biological activity. This lead is then optimized through chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. The structural features of this compound make it an interesting scaffold for lead generation.
The benzoic acid moiety is a common feature in many approved drugs and is often used to improve solubility and provide a key interaction point with biological targets. preprints.orgresearchgate.net The para-substitution pattern allows for the directional projection of substituents into a binding pocket. The ether linkage provides a flexible spacer, allowing for optimal positioning of the terminal ketone group. The ketone itself can act as a hydrogen bond acceptor or be used as a handle for further derivatization to explore the structure-activity relationship (SAR).
Advanced Applications in Chemical Research
Applications in Polymer Chemistry Research
The bifunctional nature of 4-(2-Oxopropoxy)benzoic acid, featuring both a carboxylic acid and a keto group, makes it a candidate for several applications in polymer science.
Monomer for Specialty Polymer Synthesis
While direct studies detailing the use of this compound as a monomer are not extensively documented, the fundamental reactivity of its functional groups suggests its potential in the synthesis of specialty polymers. The carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides. For instance, benzoic acid derivatives are utilized in the synthesis of polymers with specific properties. ontosight.ai The presence of the oxopropoxy side chain would introduce a keto group along the polymer backbone, which could be used for further modifications or to influence the polymer's physical properties, such as its thermal stability and solubility.
A related compound, 3,5-bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid, has been employed as a chain transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a method for creating polymers with controlled molecular weight and architecture. nih.gov This suggests that the oxopropoxybenzoic acid scaffold is compatible with controlled polymerization techniques.
| Polymerization Application | Related Compound Example | Key Feature | Potential Polymer Type |
| Chain Transfer Agent | 3,5-bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid | Oxopropoxybenzoic acid core | Controlled architecture polymers |
| Monomer | Benzoic acid derivatives | Carboxylic acid functionality | Polyesters, Polyamides |
Role in Polymer Functionalization and Crosslinking
The reactive keto and carboxylic acid groups of this compound make it a versatile molecule for polymer functionalization. It can be grafted onto existing polymer chains to introduce new chemical handles. For example, the carboxylic acid can be coupled to polymers with hydroxyl or amine groups. nih.gov
The keto group, in turn, can undergo various reactions, such as reductive amination or hydrazone formation, to attach other molecules or to act as a crosslinking site. Crosslinking is a critical process for modifying the mechanical properties of polymers, such as their elasticity and strength. While direct use of this compound for crosslinking is not widely reported, benzoic acid derivatives have been investigated as crosslinking agents in various polymer systems.
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups on this compound provide opportunities for its use in designing complex, self-assembled systems.
Design of Self-Assembled Systems and Molecular Recognition
The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, enabling it to form predictable intermolecular interactions. Benzoic acid derivatives are known to form dimers and other self-assembled structures through hydrogen bonding. Furthermore, substituted benzoic acids have been used in combination with other molecules to create extended 1-D and 2-D architectures through a combination of hydrogen and halogen bonds. nih.gov The specific arrangement of the oxopropoxy group could influence the packing and final structure of these assemblies.
Molecular recognition relies on specific interactions between a host and a guest molecule. The combination of hydrogen bonding capabilities and the potential for other interactions (like dipole-dipole from the keto group) could allow this compound to act as a building block for receptors that can selectively bind to target molecules.
| Supramolecular Application | Related Compound Example | Key Interaction | Resulting Structure |
| Self-Assembly | Iodo- and bromo-substituted benzoic acids | Hydrogen and halogen bonds | 1-D and 2-D architectures |
| Molecular Recognition | Benzoic acid derivatives | Hydrogen bonding | Host-guest complexes |
Host-Guest Chemistry and Encapsulation Studies
In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. While there is no specific data on this compound in this context, studies have shown that hydroxybenzoic acid derivatives can be encapsulated by cyclodextrins, a common type of host molecule. nih.gov The study revealed that the hydroxybenzoic acids form a 1:1 complex, with the hydroxy group inside the cyclodextrin (B1172386) cavity and the carboxyl group in the hydrophilic part. nih.gov This suggests that this compound could potentially be encapsulated or act as a component of a larger host system.
The encapsulation of molecules can alter their properties, such as solubility and reactivity, and is a key principle in drug delivery and the controlled release of flavors. sigmaaldrich.com
Applications in Materials Science Research
While direct applications of this compound in materials science are not extensively documented in publicly available research, its structural features, particularly the reactive 2-oxopropoxy group, position it as a promising precursor for the synthesis of advanced materials. Its potential can be understood by examining the well-established use of other benzoic acid derivatives in the fields of liquid crystals and organic electronics.
Precursor for Liquid Crystalline Phases
The formation of liquid crystals from benzoic acid derivatives is a widely studied phenomenon, primarily driven by the formation of hydrogen-bonded dimers. nih.govconicet.gov.ar This intermolecular association creates a rod-like supramolecular structure, which is a key prerequisite for the emergence of mesomorphic phases such as nematic and smectic phases. nih.gov The specific properties of the resulting liquid crystal, including the temperature range of the mesophase and its specific type, are highly dependent on the nature of the substituent groups attached to the benzoic acid core. nih.gov
Although research has not yet detailed the liquid crystalline properties of materials directly synthesized from this compound, its potential as a precursor is significant. The 2-oxopropoxy functional group offers a versatile handle for chemical modification. For instance, the ketone group can be reduced to a hydroxyl group, which can then be esterified with various aliphatic or aromatic acids. This would yield a homologous series of compounds with varying chain lengths, a common strategy for fine-tuning the properties of liquid crystals.
To illustrate the potential, we can look at the well-characterized liquid crystalline behavior of a related class of compounds, the 4-n-alkoxybenzoic acids. The table below shows the transition temperatures for a homologous series of these compounds, demonstrating how the length of the alkyl chain influences the mesomorphic behavior. A similar systematic study starting from this compound could yield novel liquid crystalline materials with tailored properties.
| n (in 4-n-alkoxybenzoic acid) | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Smectic C to Nematic Transition (°C) |
|---|---|---|---|
| 1 | 160 | 185 | - |
| 2 | 147 | 171 | - |
| 3 | 128 | 154 | - |
| 4 | 110 | 147 | - |
| 5 | 104 | 147 | - |
| 6 | 100 | 154 | - |
| 7 | 94 | 147 | 92 |
| 8 | 102 | 148 | 108 |
This table is illustrative and shows data for 4-n-alkoxybenzoic acids to demonstrate the typical behavior of benzoic acid-based liquid crystals.
Organic Electronics
In the realm of organic electronics, benzoic acid derivatives are valuable as building blocks for the synthesis of functional polymers and small molecules. These materials can be designed to have specific electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The potential of this compound in this field again lies in its capacity as a versatile precursor. The carboxylic acid group can be used for polymerization reactions, such as polyesterification, to form the backbone of a polymer. The 2-oxopropoxy side chain can be modified to introduce various functional groups that can influence the electronic properties of the final material, such as its charge transport characteristics or its light-emitting properties.
For example, the ketone functionality could be used in condensation reactions to attach other aromatic or heterocyclic units, thereby extending the π-conjugated system of the molecule. This is a common strategy for tuning the band gap and energy levels of organic electronic materials.
The photoluminescence properties of materials derived from benzoic acids are also of interest. For instance, studies on 4-n-alkanoyloxy benzoic acids have shown that they exhibit broad emission spectra, and the emission wavelength can be tuned by altering the length of the alkyl chain. nih.gov A similar approach could be applied to derivatives of this compound to develop new light-emitting materials.
The following table illustrates the kind of photoluminescence data that would be relevant for characterizing new materials synthesized from this compound for organic electronics applications.
| Compound | Excitation Wavelength (nm) | Peak Emission Wavelength (nm) | Optical Band Gap (eV) |
|---|---|---|---|
| Illustrative Derivative 1 | 320 | 450 | 3.10 |
| Illustrative Derivative 2 | 320 | 475 | 2.95 |
| Illustrative Derivative 3 | 320 | 510 | 2.80 |
This table is illustrative and shows the type of data that would be collected for new derivatives of this compound to assess their potential in organic electronics.
Lack of Publicly Available Research Data for this compound Prevents Detailed Theoretical Analysis
A comprehensive search for theoretical and computational studies on the chemical compound this compound has revealed a significant gap in publicly accessible research. Despite a thorough review of scientific databases and scholarly articles, no specific studies detailing the quantum chemical investigations, molecular dynamics simulations, computational design of derivatives, or spectroscopic property predictions for this particular molecule could be identified.
The initial aim was to construct a detailed article focusing on the computational analysis of this compound, structured around a specific outline that included Frontier Molecular Orbital (FMO) analysis, transition state modeling, conformational analysis, and the prediction of spectroscopic properties. However, the absence of dedicated research on this compound makes it impossible to provide the in-depth, data-driven content required for such an analysis.
While general principles of computational chemistry, such as FMO theory, are well-established for understanding molecular reactivity, applying these principles to a specific compound like this compound requires dedicated computational studies. These studies would involve sophisticated software and theoretical models to calculate its electronic structure, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and to simulate its behavior over time.
Similarly, molecular dynamics simulations are essential for understanding the conformational flexibility and intermolecular interactions of a molecule. These simulations provide insights into how the molecule might behave in different environments, which is crucial for predicting its physical and chemical properties.
Furthermore, the computational design of novel derivatives and the prediction of their reactivity profiles are advanced research areas that build upon a foundational understanding of the parent molecule's computational chemistry. Without baseline data on this compound, any such design or prediction would be purely speculative.
Finally, the validation of computational predictions with experimental spectroscopic data is a critical step in theoretical chemistry research. The absence of both theoretical predictions and experimental spectra for this compound in the public domain highlights the nascent stage of research concerning this specific compound.
Analytical Methodologies in 4 2 Oxopropoxy Benzoic Acid Research
Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation
Spectroscopic techniques are indispensable tools for gaining detailed molecular-level information about "4-(2-Oxopropoxy)benzoic acid". They provide the means for unambiguous structural identification and for observing the dynamic changes that occur during chemical reactions.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
While one-dimensional (1D) NMR spectroscopy provides fundamental information about the proton and carbon environments in "this compound", two-dimensional (2D) NMR techniques are essential for the definitive assignment of all signals and for confirming the connectivity of the molecular framework. rsc.orgyoutube.com For a molecule with the complexity of "this compound", with its distinct aromatic and aliphatic moieties, 2D NMR is particularly powerful.
Key 2D NMR Experiments and Their Applications:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For "this compound", COSY would be instrumental in confirming the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the oxopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the aromatic ring and the aliphatic side chain based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This technique is invaluable for establishing the connectivity between the oxopropoxy side chain and the benzoic acid ring. For instance, a correlation between the methylene protons of the side chain and the quaternary carbon of the benzene (B151609) ring attached to the ether oxygen would unequivocally confirm the "4-(2-Oxopropoxy)" substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this specific molecule, it can be useful in studying its conformation and interactions with other molecules.
Illustrative 2D NMR Data for Structural Confirmation of "this compound":
| Proton (¹H) | Correlated Carbon (¹³C) in HSQC | Key HMBC Correlations |
| Aromatic Protons (ortho to -COOH) | Corresponding Aromatic Carbons | Carbonyl Carbon (-COOH), other aromatic carbons |
| Aromatic Protons (ortho to -O-CH₂-) | Corresponding Aromatic Carbons | Quaternary Carbon attached to ether, other aromatic carbons |
| Methylene Protons (-O-CH₂-) | Methylene Carbon | Quaternary Carbon attached to ether, Ketone Carbon (-C=O) |
| Methyl Protons (-CH₃) | Methyl Carbon | Ketone Carbon (-C=O), Methylene Carbon |
High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates
High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying and characterizing transient or low-concentration species, such as reaction intermediates, that may form during the synthesis or subsequent reactions of "this compound". researchgate.netrsc.orgacs.orgresearchgate.net Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is essential for proposing and verifying the structures of fleeting intermediates.
For example, in the synthesis of "this compound" via a Williamson ether synthesis from 4-hydroxybenzoic acid and a halopropanone, HRMS could be used to detect and identify key intermediates like the phenoxide of 4-hydroxybenzoic acid or potential side-products. In mechanistic studies of subsequent reactions, such as the further functionalization of the keto group, HRMS can help to identify transient species that provide insight into the reaction pathway. acs.org
Hypothetical HRMS Data for an Intermediate in a Reaction of "this compound":
| Observed m/z | Calculated m/z | Elemental Composition | Proposed Intermediate Structure |
| 223.0601 | 223.0606 | C₁₁H₁₁O₅ | Adduct with a hydroxyl radical |
| 239.0550 | 239.0555 | C₁₁H₁₁NaO₄ | Sodium adduct of the parent molecule |
In-situ Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Mechanistic Studies
In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful for monitoring chemical reactions in real-time. mt.comnih.govresearchgate.netrsc.org This allows for the collection of kinetic data and provides insights into reaction mechanisms by observing the appearance and disappearance of reactants, intermediates, and products. researchgate.netrsc.org
In-situ IR Spectroscopy:
In-situ IR spectroscopy can track the progress of the synthesis of "this compound" by monitoring the characteristic vibrational frequencies of the functional groups involved. mt.comnih.gov For instance, during a Williamson ether synthesis, one could observe the disappearance of the phenolic -OH stretch of 4-hydroxybenzoic acid and the appearance of the C-O-C ether stretch and the carbonyl stretch of the ketone in the product. rsc.org This real-time data allows for the determination of reaction rates and the optimization of reaction conditions. nih.gov
In-situ UV-Vis Spectroscopy:
The aromatic nature of "this compound" makes it amenable to analysis by UV-Vis spectroscopy. researchgate.netnih.govresearchgate.netrsc.orgnih.gov Changes in the electronic structure of the molecule during a reaction will be reflected in its UV-Vis spectrum. For example, reactions involving the aromatic ring or the carbonyl group will likely alter the wavelength of maximum absorbance (λmax) and the molar absorptivity. By monitoring these changes over time, kinetic parameters can be determined. nih.gov
Illustrative Kinetic Data from In-situ Spectroscopy:
| Time (min) | Reactant Concentration (M) (from in-situ IR) | Product Concentration (M) (from in-situ UV-Vis) |
| 0 | 0.100 | 0.000 |
| 10 | 0.075 | 0.025 |
| 20 | 0.056 | 0.044 |
| 30 | 0.042 | 0.058 |
| 60 | 0.018 | 0.082 |
Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Separation
Chromatographic methods are fundamental for the separation of "this compound" from reaction mixtures, the assessment of its purity, and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like "this compound". upb.roresearchgate.nethelixchrom.comthaiscience.inforsc.org The development of a robust HPLC method is crucial for routine analysis, quality control, and for monitoring the progress of reactions involving this compound.
A typical HPLC method for "this compound" would likely employ reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The presence of the carboxylic acid group means that the pH of the mobile phase will significantly impact the retention time. An acidic mobile phase would suppress the ionization of the carboxylic acid, leading to increased retention.
Example HPLC Method Parameters for "this compound" Analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | 30% to 80% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Future Research Directions and Emerging Opportunities
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 4-(2-Oxopropoxy)benzoic acid and its subsequent derivatives stands to benefit significantly from the adoption of modern synthesis technologies. Flow chemistry and automated synthesis platforms offer enhanced control over reaction parameters, improved safety for handling reagents, and greater scalability and reproducibility compared to traditional batch methods. durham.ac.uk
Future research could focus on developing a fully automated, continuous-flow synthesis of this compound. Such a system would enable rapid optimization of reaction conditions (e.g., temperature, pressure, and reagent stoichiometry) and could be integrated with in-line purification and analysis, accelerating the production of the target molecule and its analogues. beilstein-journals.org The development of multipurpose mesofluidic flow reactors, which have been successfully used for the on-demand synthesis of other complex molecules, could serve as a blueprint for this endeavor. durham.ac.uk This approach would not only increase efficiency but also facilitate the creation of small, focused libraries of derivatives for screening in various applications, from materials science to medicinal chemistry. durham.ac.ukbeilstein-journals.org
Exploration of Novel Biocatalytic Transformations of this compound
Biocatalysis offers a powerful and environmentally friendly alternative to conventional chemical transformations. Enzymes can operate under mild conditions and often exhibit high levels of chemo-, regio-, and stereoselectivity, which are challenging to achieve with traditional catalysts.
A key area for future research is the enzymatic transformation of the ketone group in this compound. Research has already indicated that cytochrome P450 enzymes can catalyze the reduction of 4-(2-oxopropyl)benzoic acid to produce 4-(2-hydroxypropyl)benzoic acid. researchgate.net This opens the door to exploring a wider range of biocatalysts, such as ketoreductases (KREDs), which are known for their ability to stereoselectively reduce ketones to their corresponding chiral alcohols. The synthesis of specific enantiomers of the resulting alcohol could be highly valuable for pharmaceutical and fine chemical applications.
Furthermore, researchers could investigate the development of multi-enzyme cascades to perform sequential transformations in a one-pot setup. Drawing inspiration from the whole-cell biocatalytic synthesis of 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine, a similar system could potentially be designed for this compound or its precursors. nih.gov Such enzymatic cascades represent a sustainable and efficient manufacturing strategy. nih.gov
Development of Sustainable and Resource-Efficient Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, future research should prioritize the development of synthetic routes that are both sustainable and resource-efficient.
A primary goal would be to move away from petroleum-derived starting materials and instead utilize renewable feedstocks. As demonstrated with related compounds like 4-hydroxybenzoic acid, engineered microbial strains can be used to produce valuable aromatic compounds from simple sugars or amino acids. nih.gov Applying synthetic biology and metabolic engineering to design a microbial synthesis pathway for this compound is a promising long-term objective.
In addition to bio-based feedstocks, improving the efficiency of the chemical synthesis steps is crucial. This involves minimizing waste, reducing energy consumption, and avoiding the use of toxic or hazardous reagents and solvents. The integration of flow chemistry, as mentioned previously, can play a significant role by enabling better heat transfer, reducing solvent volumes, and allowing for easier catalyst recycling. durham.ac.uk
Potential in Advanced Functional Material Design and Self-Assembly
The molecular structure of this compound makes it an attractive building block, or tecton, for the design of advanced functional materials. The carboxylic acid group can form strong and directional hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are the basis of supramolecular chemistry and self-assembly.
Future research could explore the use of this compound and its derivatives in the following areas:
Liquid Crystals: Benzoic acid derivatives are frequently used as cores in liquid crystalline materials. By modifying the structure of this compound, for instance by esterification with long alkyl chains or other mesogenic groups, it may be possible to design new smectic or nematic liquid crystals. ossila.com
Polymers and Gels: The compound could be used as a monomer or a cross-linking agent to create functional polymers. The carboxylic acid and ketone groups provide handles for various polymerization reactions. Furthermore, the self-assembly properties could be harnessed to form supramolecular polymers or low-molecular-weight gels. rsc.org
Metal-Organic Frameworks (MOFs): The carboxylic acid group makes this compound a potential organic linker for the synthesis of MOFs. These crystalline materials have high porosity and tunable properties, with applications in gas storage, separation, and catalysis. The additional keto functionality within the linker could provide a secondary site for post-synthetic modification, allowing for the tuning of the MOF's internal surface properties.
The ability of amphiphilic molecules to self-assemble into well-defined nanostructures like fibrils or micelles is well-documented. rsc.orgnih.gov By strategically designing derivatives of this compound to impart amphiphilicity, researchers could create novel self-assembling systems for applications in drug delivery or tissue engineering. nih.gov
Interdisciplinary Research with Emerging Fields in Chemical Science
The full potential of this compound will likely be realized through interdisciplinary collaborations. The opportunities discussed in the previous sections naturally connect to a variety of scientific fields.
Materials Science: The design and characterization of new liquid crystals, polymers, and MOFs (Section 9.4) requires a close partnership between synthetic chemists and materials scientists to investigate the physical, optical, and electronic properties of the resulting materials.
Biotechnology and Synthetic Biology: Developing biocatalytic and microbial synthesis routes (Sections 9.2 and 9.3) is an inherently interdisciplinary challenge, bridging organic chemistry with enzymology, microbiology, and genetic engineering.
Medicinal Chemistry and Pharmacology: Benzoic acid and its derivatives are a cornerstone of drug design, with many exhibiting a wide range of biological activities. preprints.orgpreprints.org Future work could involve synthesizing a library of this compound derivatives and screening them for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, in collaboration with pharmacologists. nih.govnih.gov
By fostering these interdisciplinary connections, the scientific community can explore the multifaceted potential of this compound, transforming it from a simple chemical compound into a valuable platform for innovation in science and technology.
Data Tables
Table 1: Physicochemical Properties of 4-(2-Oxopropyl)benzoic acid This interactive table summarizes key computed properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | PubChem nih.gov |
| Molecular Weight | 178.18 g/mol | PubChem nih.gov |
| IUPAC Name | 4-(2-oxopropyl)benzoic acid | PubChem nih.gov |
| SMILES | CC(=O)CC1=CC=C(C=C1)C(=O)O | PubChem nih.gov |
| InChIKey | FLZUYXUBDVKWPO-UHFFFAOYSA-N | PubChem nih.gov |
| XLogP3 | 1.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
